molecular formula C10H15Cl2N B2720095 3-chloro-N-(2-methylpropyl)aniline hydrochloride CAS No. 1909306-30-4

3-chloro-N-(2-methylpropyl)aniline hydrochloride

Cat. No.: B2720095
CAS No.: 1909306-30-4
M. Wt: 220.14
InChI Key: CZPDITWGXYXCTD-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methylpropyl)aniline hydrochloride is an organic compound with the molecular formula C10H15Cl2N. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and an N-(2-methylpropyl) group. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methylpropyl)aniline hydrochloride can be achieved through a multi-step process:

    Nitration of Aniline: Aniline is first nitrated to form 3-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction of Nitro Group: The nitro group in 3-nitroaniline is then reduced to an amino group, forming 3-chloroaniline. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Alkylation: 3-chloroaniline is then alkylated with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide to form 3-chloro-N-(2-methylpropyl)aniline.

    Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methylpropyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom, forming N-(2-methylpropyl)aniline.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or sodium methoxide.

Major Products Formed

    Oxidation: 3-nitroso-N-(2-methylpropyl)aniline, 3-nitro-N-(2-methylpropyl)aniline.

    Reduction: N-(2-methylpropyl)aniline.

    Substitution: 3-hydroxy-N-(2-methylpropyl)aniline, 3-methoxy-N-(2-methylpropyl)aniline.

Scientific Research Applications

3-chloro-N-(2-methylpropyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs that target specific receptors or enzymes.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methylpropyl)aniline hydrochloride depends on its specific application. In biological systems, it may act by binding to specific proteins or enzymes, thereby inhibiting their activity. The chlorine and N-(2-methylpropyl) groups can enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-chloroaniline: Lacks the N-(2-methylpropyl) group, making it less hydrophobic and potentially less selective in biological systems.

    N-(2-methylpropyl)aniline: Lacks the chlorine atom, which may reduce its reactivity in certain chemical reactions.

    3-bromo-N-(2-methylpropyl)aniline: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and binding properties.

Uniqueness

3-chloro-N-(2-methylpropyl)aniline hydrochloride is unique due to the presence of both the chlorine atom and the N-(2-methylpropyl) group. This combination imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-chloro-N-(2-methylpropyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-8(2)7-12-10-5-3-4-9(11)6-10;/h3-6,8,12H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPDITWGXYXCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=CC=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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